3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

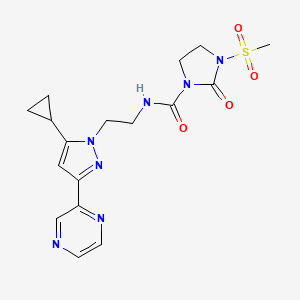

3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1499471-75-8 . It has a molecular weight of 212.74 . The IUPAC name for this compound is 2-isopropyl-3-methylbutane-1-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.74 . The SMILES string, which represents the structure of the molecule, is CC©CCS(Cl)(=O)=O . The InChI key, which is a unique identifier for the molecule, is GAILVXKFYIPZBE-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

"3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride" is utilized as a chemical intermediate in synthesizing novel sulfonate derivatives with potential antimicrobial and antifungal activities. In a study, sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and screened for their antimicrobial efficacy. Notably, a compound demonstrated high activity against Gram-positive and Gram-negative bacteria and fungi, underscoring the relevance of such intermediates in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Hydrolysis and Chlorination Studies

Research has also explored the chlorination of hydroxyalkanesulfinates in nonpolar mediums, leading to the synthesis of hydroxyalkanesulfonyl chlorides, including variants closely related to "3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride". These studies contribute to understanding the chemical behavior and synthesis routes of such sulfonyl chlorides under different conditions, offering insights into their broader applicability in chemical synthesis and modifications (King & Rathore, 1987).

Role in Synthesis of Polyhydroquinoline Derivatives

The compound has been implicated in catalyzing reactions for synthesizing polyhydroquinoline derivatives via the Hantzsch condensation under solvent-free conditions. This indicates its potential utility in facilitating efficient and environmentally friendly synthetic routes for producing complex organic molecules (Goli-Jolodar, Shirini, & Seddighi, 2016).

Application in Ionic Liquid Reagents

The compound's derivatives are utilized in the selective oxidation of sulfides to sulfoxides, demonstrating its role in developing efficient reagents for chemical transformations. This application underscores the importance of "3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride" and its derivatives in fine-tuning reaction conditions and outcomes in organic synthesis (Manesh, Eshbala, Hemmati, & Veisi, 2015).

Mécanisme D'action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can participate in nucleophilic substitution reactions . The chloride ion is a good leaving group, which makes the sulfur atom of the sulfonyl group a strong electrophile. This allows it to react with nucleophiles, forming a covalent bond .

Biochemical Pathways

The compound’s reactivity suggests it could potentially modify proteins or other biomolecules, thereby affecting their function and potentially altering cellular pathways .

Pharmacokinetics

As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on its reactivity and the specific biochemical transformations it undergoes in the body .

Result of Action

Given its reactivity, it could potentially modify biomolecules, leading to changes in their function. These changes could have downstream effects on cellular processes and pathways .

Action Environment

The action, efficacy, and stability of 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride can be influenced by various environmental factors. These include pH, temperature, and the presence of other reactive species. For example, the compound’s reactivity might be enhanced in a basic environment, which could increase the nucleophilicity of potential reaction partners .

Propriétés

IUPAC Name |

3-methyl-2-propan-2-ylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAILVXKFYIPZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS(=O)(=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990136.png)

![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)

![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)

![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)

![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)

![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)